molecular formula C14H10N4 B13349445 6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine

6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13349445
M. Wt: 234.26 g/mol
InChI Key: NFYIGWLVLBPWOL-UHFFFAOYSA-N
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Description

6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazolopyridine core with a methylpyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . The reaction is performed at 140°C and yields the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions

6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied as an inhibitor of transforming growth factor-beta (TGF-β) type I receptor kinase, which plays a role in various cellular processes including cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(4-(2-phenyl)-1,2,4-triazolo[1,5-a]pyridine): Another triazolopyridine derivative with different substituents.

    6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine: A structurally related compound with an imidazole ring.

Uniqueness

6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

6-[2-(6-methylpyridin-2-yl)ethynyl]-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C14H10N4/c1-11-3-2-4-13(17-11)7-5-12-6-8-14-15-10-16-18(14)9-12/h2-4,6,8-10H,1H3

InChI Key

NFYIGWLVLBPWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CN3C(=NC=N3)C=C2

Origin of Product

United States

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